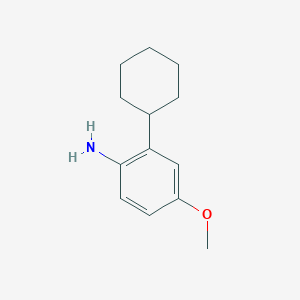
2-Cyclohexyl-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexyl-4-methoxyaniline is an organic compound with the molecular formula C13H19NO It is a derivative of aniline, where the aniline ring is substituted with a cyclohexyl group at the 2-position and a methoxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-methoxyaniline typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 4-methoxyaniline with cyclohexyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the aniline nitrogen on the cyclohexyl halide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
化学反应分析
Types of Reactions: 2-Cyclohexyl-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学研究应用
2-Cyclohexyl-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2-Cyclohexyl-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and methoxy groups can influence the compound’s binding affinity and specificity. For example, the methoxy group can participate in hydrogen bonding, while the cyclohexyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
相似化合物的比较
4-Methoxyaniline: Lacks the cyclohexyl group, making it less hydrophobic.
2-Cyclohexylaniline: Lacks the methoxy group, affecting its hydrogen bonding capability.
Cyclohexylamine: Lacks both the methoxy and aromatic ring, significantly altering its chemical properties.
Uniqueness: 2-Cyclohexyl-4-methoxyaniline is unique due to the presence of both the cyclohexyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
2-cyclohexyl-4-methoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3 |
InChI 键 |
XISPWJDAWONFQD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)N)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


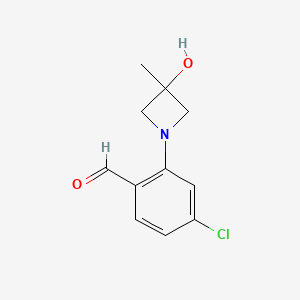

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
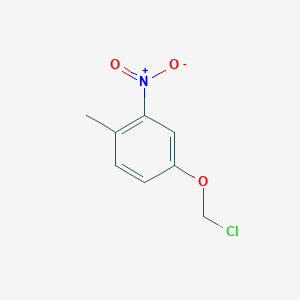
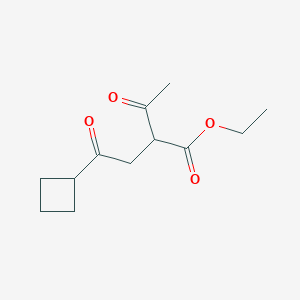
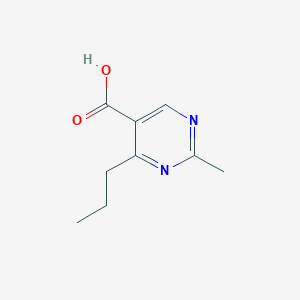
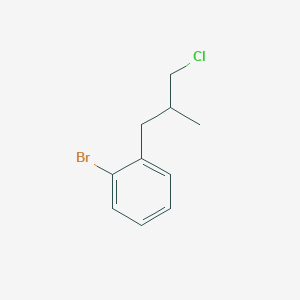
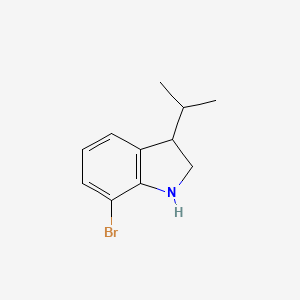
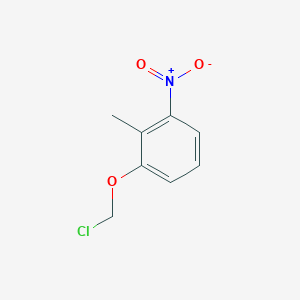
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)

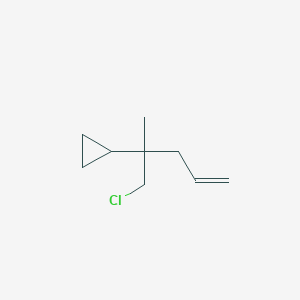
![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13195259.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)
